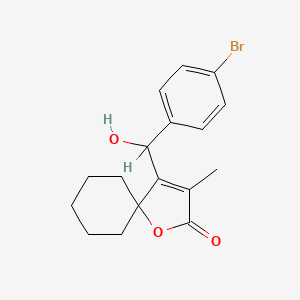

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one

Description

Properties

CAS No. |

86560-18-1 |

|---|---|

Molecular Formula |

C17H19BrO3 |

Molecular Weight |

351.2 g/mol |

IUPAC Name |

4-[(4-bromophenyl)-hydroxymethyl]-3-methyl-1-oxaspiro[4.5]dec-3-en-2-one |

InChI |

InChI=1S/C17H19BrO3/c1-11-14(15(19)12-5-7-13(18)8-6-12)17(21-16(11)20)9-3-2-4-10-17/h5-8,15,19H,2-4,9-10H2,1H3 |

InChI Key |

JUQGHCALPJHCNK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2(CCCCC2)OC1=O)C(C3=CC=C(C=C3)Br)O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- A spirocyclic ketone precursor bearing the 3-methyl-1-oxaspiro(4.5)dec-3-en-2-one core.

- 4-Bromobenzaldehyde or 4-bromobenzyl halide as the source of the 4-bromophenyl moiety.

- Reducing agents such as sodium borohydride or diisobutylaluminium hydride (DIBAL) for selective reduction steps.

Synthetic Steps

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Formation of spirocyclic ketone intermediate | Cyclization of appropriate diol or epoxide precursor under basic conditions (e.g., NaH in THF) | Spirocyclic oxetane core with 3-methyl substitution |

| 2 | Introduction of 4-bromophenyl substituent | Nucleophilic addition of 4-bromobenzaldehyde to the ketone or related intermediate | Formation of hydroxymethyl linkage at C4 position |

| 3 | Stereoselective reduction | Use of NaBH4 or DIBAL to reduce aldehyde to alcohol | Formation of 4-((4-bromophenyl)hydroxymethyl) substituent |

| 4 | Purification | Column chromatography or recrystallization | Isolation of pure target compound |

Research Findings and Data Analysis

Yield and Purity

- Reported yields for similar spirocyclic oxetane syntheses range from 60% to 85% depending on the substrate and conditions.

- Diastereomeric purity can be influenced by the choice of reducing agent and temperature control during the reduction step.

Spectroscopic Characterization

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the spirocyclic structure and substitution pattern.

- Infrared (IR) spectroscopy shows characteristic oxetane ring vibrations and hydroxyl group absorptions.

- Mass spectrometry (MS) confirms molecular weight consistent with C17H19BrO3.

Stability and Reactivity

- The spirocyclic oxetane ring is generally stable under neutral and mildly basic conditions.

- The hydroxymethyl substituent provides a handle for further functionalization or conjugation in medicinal chemistry applications.

Summary Table of Preparation Method

| Aspect | Details |

|---|---|

| Core Structure Formation | Intramolecular cyclization of diol or epoxide precursor using NaH or KOtBu in THF or MeOH |

| Bromophenyl Introduction | Nucleophilic addition of 4-bromobenzaldehyde to ketone intermediate |

| Reduction | NaBH4 or DIBAL for selective aldehyde to alcohol conversion |

| Purification | Column chromatography or recrystallization |

| Typical Yield | 60–85% |

| Key Challenges | Stereochemical control, avoiding debromination, managing diastereomer formation |

Chemical Reactions Analysis

Types of Reactions

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one can undergo various types of chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl group.

Reduction: The bromophenyl group can be reduced to a phenyl group.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under appropriate conditions.

Major Products

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of a phenyl derivative.

Substitution: Formation of azide or nitrile derivatives.

Scientific Research Applications

4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of novel agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Bromophenyl)hydroxymethyl)-3-methyl-1-oxaspiro(4.5)dec-3-en-2-one is not fully understood. it is believed to interact with specific molecular targets and pathways, such as:

Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.

Receptor Binding: It may bind to specific receptors, modulating their activity and leading to biological effects.

Signal Transduction: The compound may interfere with signal transduction pathways, affecting cellular processes.

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters

| Compound Name | LogP | PSA (Ų) | Melting Point (°C) | Solubility (mg/mL) |

|---|---|---|---|---|

| Target Compound | 3.44 | 46.53 | Not reported | Not reported |

| 4-[(6-Chloro-3-pyridyl)methoxy]-... | ~4.1* | ~65.3* | 113–115 (crystal) | Low (non-polar media) |

| Spirotetramat | 3.5 | 66.4 | 142–144 | 0.03 (water) |

| 4-{[2-(3,4-Diethoxyphenyl)ethyl]amino}-... | ~2.8* | 61.6 | Not reported | Moderate (DMSO) |

*Estimated using computational tools (e.g., ChemAxon).

Insights :

- The target compound’s LogP (3.44) suggests balanced lipophilicity, suitable for both aqueous and lipid environments .

- Spirotetramat ’s higher PSA (66.4 Ų ) correlates with its lower water solubility, a limitation addressed by formulation additives in pesticidal applications .

- Chlorinated analogs (e.g., 4-[(6-Chloro-3-pyridyl)methoxy]-...) exhibit elevated LogP values (~4.1), favoring non-polar environments like lipid membranes .

Key Findings :

- Spirotetramat ’s efficacy against aphids and whiteflies is attributed to its systemic translocation in plants and long-lasting residual activity .

- Chlorinated derivatives (e.g., 4-[(6-Chloro-3-pyridyl)methoxy]-...) show broad-spectrum antimicrobial activity , with MIC values ≤1 µg/mL against Staphylococcus aureus .

- The target compound’s bromophenyl group may enhance binding to aryl hydrocarbon receptors, a pathway explored in anti-inflammatory drug design .

Crystallographic and Hydrogen-Bonding Profiles

Table 3: Crystallographic Data

Q & A

Q. How can isotopic labeling (²H, ¹³C) trace metabolic pathways in vivo?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.